4-(3-Bromo-4-fluorophenoxy)aniline hydrochloride
Description
Properties
IUPAC Name |
4-(3-bromo-4-fluorophenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO.ClH/c13-11-7-10(5-6-12(11)14)16-9-3-1-8(15)2-4-9;/h1-7H,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTBCZRQCCKXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-fluorophenoxy)aniline hydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-fluorophenoxy)aniline hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation reactions can produce nitroso or nitro compounds.
Scientific Research Applications
4-(3-Bromo-4-fluorophenoxy)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenoxy)aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Target Compound: The 3-bromo and 4-fluoro substituents on the phenoxy ring create a moderate electron-withdrawing effect, reducing the electron density of the aniline ring. This enhances reactivity in electrophilic substitution and Suzuki-Miyaura coupling reactions .
- 3-Bromo-4-(4-fluorophenoxy)aniline (CAS 83660-64-4): A positional isomer with bromo at 3 and fluoro at 4 on the phenoxy group. The lack of a hydrochloride salt reduces its solubility in polar solvents compared to the target compound .
- 4-(Trifluoromethyl)aniline Hydrochloride (CAS 90774-69-9) : The trifluoromethyl group at the 4-position is a stronger electron-withdrawing group than bromo or fluoro, significantly lowering nucleophilicity. This makes it less reactive in coupling reactions but more stable under acidic conditions .
Solubility and Physical Properties
The hydrochloride salt in the target compound and other derivatives (e.g., 4-(trifluoromethyl)aniline HCl) improves solubility in polar solvents, facilitating their use in aqueous-phase reactions .
Crystallographic and Structural Insights
Crystallographic tools like SHELX () and ORTEP-3 () are critical for analyzing the spatial arrangement of substituents. For example, the phenoxy group’s dihedral angle in the target compound likely differs from its difluoro analog (CAS 83660-64-4), affecting packing efficiency and melting points .
Key Research Findings
Halogen Position Matters : Bromo at the 3-position (vs. 4-position in 4-bromo-3-fluoroaniline) optimizes steric compatibility in enzyme binding pockets .
Fluorine Count Influences Reactivity: Difluoro-substituted phenoxy groups (e.g., 2,4-difluoro in ) increase oxidative stability but reduce nucleophilicity compared to mono-fluoro analogs .
Salt Forms Enhance Utility : Hydrochloride salts improve bioavailability and synthetic flexibility, as seen in the widespread use of 4-(trifluoromethyl)aniline HCl in agrochemical pipelines .
Biological Activity
4-(3-Bromo-4-fluorophenoxy)aniline hydrochloride, a compound with the chemical formula C13H10BrClFNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and therapeutic applications.
- Molecular Weight : 305.68 g/mol
- CAS Number : 1955556-74-7
- Chemical Structure : The compound features a bromine and fluorine substitution on a phenoxy group, which is expected to influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies suggest that this compound may inhibit tumor growth by affecting signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Effects : Preliminary data indicate potential efficacy against various bacterial strains, although specific mechanisms remain to be elucidated.
- Enzyme Modulation : The compound may interact with specific enzymes, leading to alterations in metabolic pathways.
The exact mechanism of action for this compound is not fully characterized. However, several hypotheses have been proposed based on its structural properties:
- Target Interaction : The compound is believed to interact with multiple biological targets, influencing various cellular pathways.
- Signal Transduction Modulation : It may modulate key signaling pathways involved in cancer progression and inflammation.
- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that this compound can induce oxidative stress in cells, which may contribute to its anticancer effects.
Case Studies
- Cancer Cell Lines : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates.
- Animal Models : In vivo studies indicated that administration of the compound led to decreased tumor sizes in xenograft models, supporting its potential as an anticancer agent.
Biochemical Pathways Affected
The compound appears to influence several key biochemical pathways:
- Apoptosis Induction : Increased expression of pro-apoptotic markers was observed.
- Cell Cycle Arrest : Evidence suggests that it may cause G1 phase arrest in cancer cells.
| Pathway | Effect Observed |
|---|---|
| Apoptosis | Increased pro-apoptotic markers |
| Cell Cycle Regulation | G1 phase arrest |
| ROS Production | Elevated levels leading to stress |
Dosage and Efficacy
Research indicates that the biological effects of this compound are dose-dependent:
- Lower doses (e.g., 5 mg/kg) showed limited effects on tumor growth.
- Higher doses (e.g., 20 mg/kg) resulted in significant tumor regression and enhanced apoptosis in cancer cells.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
